ethyl 4-[({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}acetyl)amino]benzoate
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Overview
Description
ETHYL 4-{[2-(4-{[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETYL]AMINO}BENZOATE: is a complex organic compound with a unique structure that includes multiple functional groups such as esters, amides, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[2-(4-{[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETYL]AMINO}BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidine with an appropriate aldehyde to form the pyrimidinylidene intermediate. This intermediate is then reacted with 2-ethoxyphenoxyacetic acid to form the ethoxyphenoxyacetyl derivative. Finally, this derivative is coupled with ethyl 4-aminobenzoate under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[2-(4-{[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
ETHYL 4-{[2-(4-{[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ETHYL 4-{[2-(4-{[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-{[2-(4-{[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-METHOXYPHENOXY)ACETYL]AMINO}BENZOATE
- ETHYL 4-{[2-(4-{[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-PROPOXYPHENOXY)ACETYL]AMINO}BENZOATE
Uniqueness
The uniqueness of ETHYL 4-{[2-(4-{[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETYL]AMINO}BENZOATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H23N3O7S |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-ethoxyphenoxy]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H23N3O7S/c1-3-32-19-12-14(11-17-21(29)26-24(35)27-22(17)30)5-10-18(19)34-13-20(28)25-16-8-6-15(7-9-16)23(31)33-4-2/h5-12H,3-4,13H2,1-2H3,(H,25,28)(H2,26,27,29,30,35) |
InChI Key |
ZGMJBIVMGPHLDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Origin of Product |
United States |
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